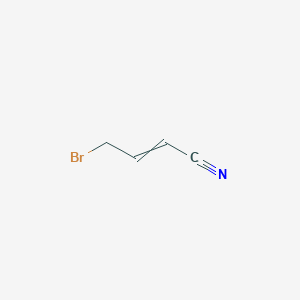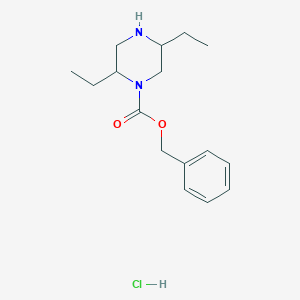![molecular formula C11H18N4O B1524076 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane CAS No. 1249732-62-4](/img/structure/B1524076.png)
1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane
Overview
Description
“1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This compound also includes a cyclopropyl group and a 1,4-diazepane ring . The molecular weight of a similar compound was found to be 341.342.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one in the compound of interest, has been a subject of research due to their versatility in drug discovery . Various synthetic strategies have been employed, including reactions of amidoximes with carboxylic acids and their derivatives .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles, like the one in the compound of interest, consists of a five-membered heterocyclic ring with an oxygen and two nitrogen atoms . These structures can exist in four regioisomeric forms .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles can be diverse, depending on the substituents in the oxadiazole ring . These compounds can range from relatively inert to extremely sensitive in terms of their response to heat and impact .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles can vary depending on the substituents in the oxadiazole ring . For instance, they possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .
Scientific Research Applications
Diazo Chemistry and Olefin Ketonization
A study by Hermans et al. (2007) explores the thermal reaction of olefins with nitrous oxide as a synthetic ketone source, involving the formation of an oxadiazole intermediate. This intermediate can undergo various shifts leading to the desired carbonyl product. The research emphasizes the selectivity of these reactions based on the decomposition pathways of the oxadiazole intermediate, highlighting the complexity and versatility of diazo chemistry in synthesizing different organic compounds (Hermans et al., 2007).
Cycloadditions and Asynchronous Mechanisms
Majchrzak and Warkentin (1990) investigated the cycloaddition of 2-diazopropane to various norbornene derivatives, providing direct experimental evidence for an asynchronous cycloaddition mechanism. This study highlights the impact of endo and exo substituents on the regiochemistry of addition and contributes to a deeper understanding of cycloaddition mechanisms in synthetic organic chemistry (Majchrzak & Warkentin, 1990).
Synthesis and Reactivity of Dipropylcarbene
Tae et al. (1999) explored the photochemistry of 2-methoxy-2-methyl-5,5-dipropyl-Δ3-1,3,4-oxadiazoline, leading to the formation of 4-diazoheptane. This study provides insights into the reactivity and synthetic utility of diazopropane derivatives, demonstrating their potential in generating various organic structures through photochemical reactions (Tae et al., 1999).
Future Directions
1,2,4-Oxadiazoles, like the one in the compound of interest, have potential for a wide range of applications, including as anti-infective agents . They have been successfully utilized as part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
properties
IUPAC Name |
5-cyclopropyl-3-(1,4-diazepan-1-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-4-12-5-7-15(6-1)8-10-13-11(16-14-10)9-2-3-9/h9,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNOEUOLWOVBIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=NOC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



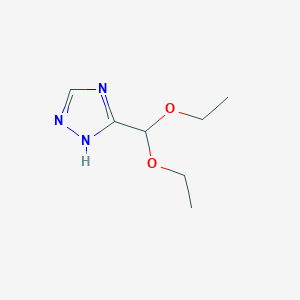

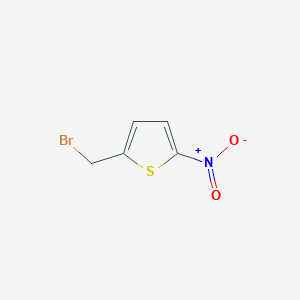
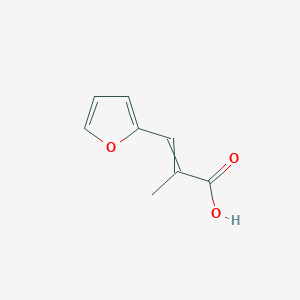
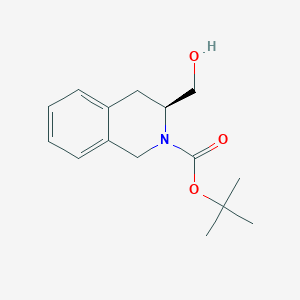
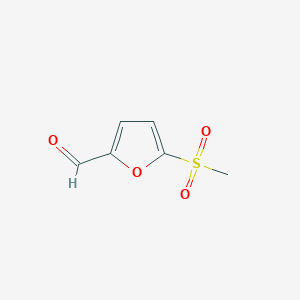
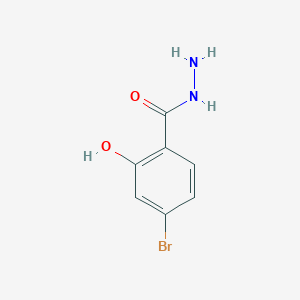
![Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate](/img/structure/B1524005.png)
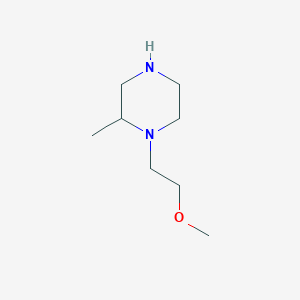

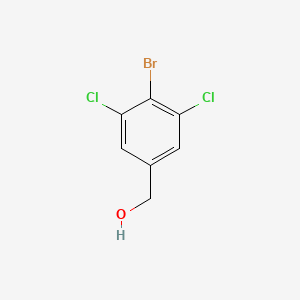
![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine](/img/structure/B1524012.png)
